

"solubility of zinc lactate in different aqueous solutions"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ZINC LACTATE**

Cat. No.: **B1594389**

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **Zinc Lactate** in Different Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc lactate, the zinc salt of lactic acid, is a compound of significant interest in the pharmaceutical, nutraceutical, and food industries. Its use as a zinc supplement, in oral care products, and as a food additive necessitates a thorough understanding of its solubility characteristics in various aqueous environments. This technical guide provides a comprehensive overview of the solubility of **zinc lactate**, presenting quantitative data, detailed experimental methodologies, and visualizations of key concepts to aid researchers and professionals in its application.

Physicochemical Properties of Zinc Lactate

Zinc lactate typically exists as a white crystalline powder and is commercially available in its dihydrate form ($\text{Zn}(\text{C}_3\text{H}_5\text{O}_3)_2 \cdot 2\text{H}_2\text{O}$). It is known to be soluble in water and slightly soluble in ethanol. The solubility is influenced by several factors, including temperature, the isomeric form of the lactate, and the pH of the aqueous solution.

Solubility of Zinc Lactate in Aqueous Solutions

The solubility of **zinc lactate** has been experimentally determined under various conditions. The following sections summarize the available quantitative data.

Solubility in Water

The solubility of **zinc lactate** in water is dependent on the temperature and the stereoisomer of the lactate. Two common forms are the L(+) isomer and the racemic DL(±) mixture.

Table 1: Solubility of L(+)-**Zinc Lactate** and DL(±)-**Zinc Lactate** in Water at Various Temperatures[1]

Temperature (°C)	L(+)-Zinc Lactate Solubility (% w/w)	DL(±)-Zinc Lactate Solubility (% w/w)
10	4.22	1.21
80	12.16	6.62

Note: Solubility is expressed as g of anhydrous salt in 100 g of solution.

The data indicates that the solubility of both forms increases with temperature. Notably, L(+)-**zinc lactate** exhibits significantly higher solubility than the DL(±) form across the tested temperature range[1]. Another source states that **zinc lactate** is soluble in 60 parts of cold water and 6 parts of boiling water[2].

Solubility in Water-Ethanol Mixtures

The presence of a co-solvent such as ethanol can significantly impact the solubility of **zinc lactate**.

Table 2: Solubility of L(+)-**Zinc Lactate** and DL(±)-**Zinc Lactate** in Water-Ethanol Mixtures at 20°C[1]

Ethanol Concentration (% w/w)	L(+) - Zinc Lactate Solubility (% w/w)	DL(±) - Zinc Lactate Solubility (% w/w)
10	3.57	1.10
50	0.82	0.15

Note: Solubility is expressed as g of anhydrous salt in 100 g of solution.

The addition of ethanol decreases the solubility of both L(+) and DL(±) forms of **zinc lactate**[\[1\]](#).

Solubility in Acidic and Basic Aqueous Solutions

Quantitative experimental data on the solubility of **zinc lactate** in specific acidic (e.g., HCl) or basic (e.g., NaOH) solutions is not readily available in the reviewed literature. However, the expected behavior can be inferred from the chemical properties of zinc salts and lactate.

In Acidic Solutions: In the presence of a strong acid, the lactate anion ($C_3H_5O_3^-$) will be protonated to form lactic acid ($C_3H_5O_3H$). According to Le Chatelier's principle, the removal of lactate ions from the solution will drive the dissolution of more **zinc lactate** to re-establish equilibrium. Therefore, the solubility of **zinc lactate** is expected to increase in acidic solutions.

In Basic Solutions: In basic solutions, zinc ions (Zn^{2+}) can react with hydroxide ions (OH^-) to form zinc hydroxide, $Zn(OH)_2$. Zinc hydroxide is known to be amphoteric, meaning it can react with both acids and strong bases. In excess hydroxide, it can form soluble zincate complexes such as $[Zn(OH)_4]^{2-}$. The overall effect on **zinc lactate** solubility in basic solutions is complex and depends on the pH and the concentration of the base. Initially, the formation of insoluble zinc hydroxide would decrease the concentration of free Zn^{2+} ions, potentially increasing the dissolution of **zinc lactate**. However, at very high pH, the formation of soluble zincate complexes could lead to an overall increase in the amount of zinc that can be dissolved.

A study on the formation of zinc compounds at different pH values by reacting zinc salts with NaOH indicated the formation of zinc oxide and basic zinc salts, with their solubilities being pH-dependent[\[3\]](#)[\[4\]](#). However, this study did not specifically investigate the solubility of **zinc lactate** under these conditions.

Solubility Product Constant (K_{sp})

An experimentally determined solubility product constant (K_{sp}) for **zinc lactate** was not found in the reviewed scientific literature. The determination of K_{sp} requires careful experimentation to measure the equilibrium concentrations of zinc and lactate ions in a saturated solution.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of **zinc lactate**. The following are detailed protocols based on methodologies described in the literature.

Method 1: Solubility Determination by Conductivity Measurement[1]

This method is suitable for determining the solubility of **zinc lactate** in water and water-ethanol mixtures.

Materials:

- L(+)-Zinc lactate or DL(±)-Zinc lactate
- Distilled water
- Ethanol
- Digital temperature controller
- Microcomputer conductivity meter
- Centrifuge

Procedure:

- Preparation of Saturated Solutions: Prepare suspensions of **zinc lactate** in the desired solvent (water or water-ethanol mixture) at various concentrations.
- Equilibration: Stir the suspensions for 2 to 4 hours at a constant, controlled temperature to reach equilibrium. The attainment of equilibrium can be confirmed by measuring the concentration of samples every 30 minutes until a constant value is obtained. Ensure excess solid is present to maintain saturation.

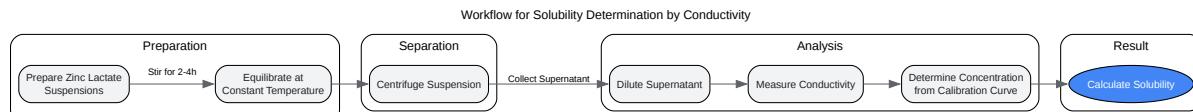
- Phase Separation: Centrifuge the equilibrated suspensions at 8,000 rpm for 5 minutes to separate the solid phase from the supernatant.
- Sample Preparation for Analysis: Carefully take a known mass (e.g., 1 gram) of the clear supernatant and dilute it with a known volume of distilled water (e.g., 10 or 20 times).
- Conductivity Measurement: Measure the conductivity of the diluted supernatant using a calibrated conductivity meter.
- Calibration Curve: Prepare a series of standard solutions of **zinc lactate** with known concentrations and measure their conductivity. Plot a calibration curve of conductivity versus concentration.
- Solubility Calculation: Determine the concentration of the diluted supernatant from the calibration curve. Calculate the original concentration in the saturated solution, which represents the solubility. Express the solubility as the amount of anhydrous salt dissolved in 100 g of the solution.

Method 2: Solubility Determination by Zinc Ion Titration[5]

This method involves determining the concentration of zinc ions in a saturated solution by complexometric titration with EDTA.

Materials:

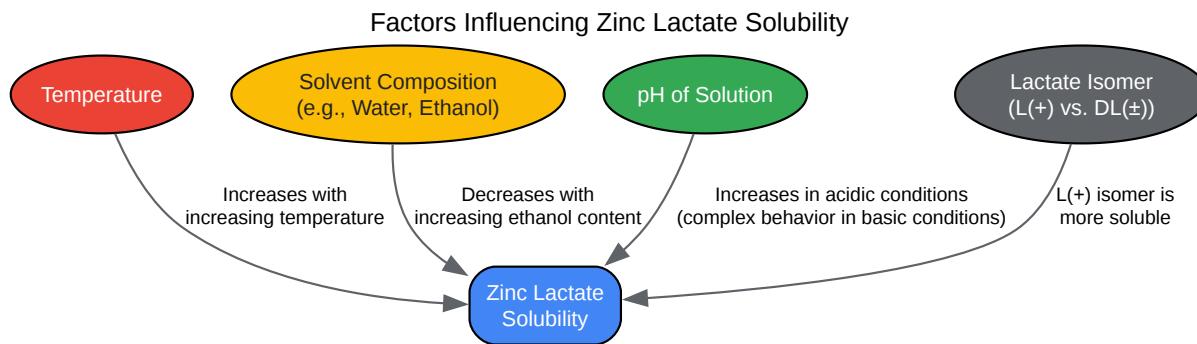
- **Zinc lactate**
- Distilled water or other aqueous solvent
- Sulfuric acid solution
- Ammonium fluoride solution
- Thiourea solution
- Ascorbic acid


- Acetic acid-sodium acetate buffer (pH 5-6)
- Xylenol orange indicator solution
- Standardized EDTA (ethylene diamine tetraacetic acid) disodium standard titration solution
- Filtration apparatus (e.g., syringe filter)

Procedure:

- Preparation of Saturated Solution: Prepare a saturated solution of **zinc lactate** in the desired aqueous solvent by adding an excess of the salt and stirring for an extended period to ensure equilibrium.
- Phase Separation: Filter the saturated solution using a fine filter to remove all undissolved solids.
- Sample Preparation for Titration: Take a precise volume of the clear filtrate. Add sulfuric acid solution until any potential precipitates dissolve. Add water, ammonium fluoride solution, thiourea solution, and ascorbic acid, and mix uniformly. These reagents are used to mask potential interfering metal cations[5].
- Buffering and Indication: Add the acetic acid-sodium acetate buffer to adjust the pH to 5-6, followed by the xylenol orange indicator solution. The solution should turn red.
- Titration: Titrate the prepared sample with the standardized EDTA solution until the color of the solution changes from red to a bright yellow, which indicates the endpoint.
- Calculation: Calculate the concentration of zinc ions in the filtrate based on the volume of EDTA solution used. From the stoichiometry of **zinc lactate** ($\text{Zn}(\text{C}_3\text{H}_5\text{O}_3)_2$), calculate the molar solubility of **zinc lactate**. This can then be converted to other units (e.g., g/100 mL).

Visualizations


Experimental Workflow for Solubility Determination by Conductivity

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in determining the solubility of **zinc lactate** using the conductivity measurement method.

Logical Relationship of Factors Affecting Zinc Lactate Solubility

[Click to download full resolution via product page](#)

Caption: A diagram showing the primary factors that influence the solubility of **zinc lactate** in aqueous solutions.

Conclusion

The solubility of **zinc lactate** is a critical parameter for its effective use in various applications. This guide has summarized the available quantitative data for its solubility in water and water-ethanol mixtures, highlighting the significant influence of temperature and the lactate isomer.

While specific quantitative data for its solubility in acidic and basic solutions is lacking in the literature, the expected trends have been discussed based on fundamental chemical principles. The detailed experimental protocols provided offer a practical guide for researchers to determine **zinc lactate** solubility in their specific formulations. The visualizations aim to simplify the understanding of the experimental workflow and the interplay of factors affecting solubility. This comprehensive overview serves as a valuable resource for scientists and developers working with **zinc lactate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. kiche.or.kr [kiche.or.kr]
- 2. Zinc Lactate [drugfuture.com]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. CN101696940A - Method for measuring zinc lactate content by measuring zinc content - Google Patents [patents.google.com]
- To cite this document: BenchChem. ["solubility of zinc lactate in different aqueous solutions"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1594389#solubility-of-zinc-lactate-in-different-aqueous-solutions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com